2-Chloroethoxytrimethylsilane 2-Chloroethoxytrimethylsilane
Brand Name: Vulcanchem
CAS No.: 18157-17-0
VCID: VC21024164
InChI: InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
SMILES: C[Si](C)(C)OCCCl
Molecular Formula: C5H13ClOSi
Molecular Weight: 152.69 g/mol

2-Chloroethoxytrimethylsilane

CAS No.: 18157-17-0

Cat. No.: VC21024164

Molecular Formula: C5H13ClOSi

Molecular Weight: 152.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroethoxytrimethylsilane - 18157-17-0

Specification

CAS No. 18157-17-0
Molecular Formula C5H13ClOSi
Molecular Weight 152.69 g/mol
IUPAC Name 2-chloroethoxy(trimethyl)silane
Standard InChI InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Standard InChI Key SJIIMFTWFNLSKY-UHFFFAOYSA-N
SMILES C[Si](C)(C)OCCCl
Canonical SMILES C[Si](C)(C)OCCCl

Introduction

Compound Identity and Structural Analysis

Structural Comparison

The target compound "2-Chloroethoxytrimethylsilane" would consist of a 2-chloroethoxy group (ClCH₂CH₂-O-) attached to a trimethylsilane moiety (Si(CH₃)₃). The most closely related compound in the search results is "2-(Chloromethoxy)ethyltrimethylsilane" (CAS 76513-69-4), which has a different arrangement where a chloromethoxy group (ClCH₂-O-) is attached to an ethyl chain linked to trimethylsilane .

Related Organosilicon Compounds

Several structurally related organosilicon compounds appear in the search results:

Compound NameCAS NumberMolecular Formula
2-(Chloromethoxy)ethyltrimethylsilane76513-69-4Not explicitly stated
2-(Chloromethyl)-2-propen-1-ylsilane18388-03-9C₇H₁₅ClSi
Chloromethyl (trimethylsilyl)methyl sulfide105850-89-3Not explicitly stated
2-chloromethyl-3-trimethylsilyl-1-propene18388-03-9C₇H₁₅ClSi

Physical and Chemical Properties of Related Compounds

2-(Chloromethyl)-2-propen-1-ylsilane

This compound has detailed physical properties available:

PropertyValue
Molecular FormulaC₇H₁₅ClSi
Molecular Weight162.732 g/mol
Density0.9±0.1 g/cm³
Boiling Point162.2±20.0 °C at 760 mmHg
Flash Point43.3±0.0 °C
LogP3.75
Vapor Pressure2.9±0.3 mmHg at 25°C
Refractive Index1.425
Storage Condition2-8°C

These properties indicate a liquid compound with moderate volatility and lipophilicity .

2-chloromethyl-3-trimethylsilyl-1-propene

This compound (which shares the CAS number 18388-03-9 with the above compound) has slightly different reported properties:

PropertyValue
Boiling Point162-163 °C/768 mmHg
Density0.899 g/mL at 25 °C
Refractive Indexn₂₀/D 1.453
Flash Point110 °F (approximately 43.3 °C)
Storage Temperature2-8°C
Specific Gravity0.899

The data suggests this is a flammable liquid requiring refrigerated storage .

2-(Chloromethoxy)ethyltrimethylsilane

Based on safety data sheet information, this compound is classified as:

  • A flammable liquid (Category 3)

  • Causes skin corrosion (Category 1B)

  • Causes serious eye damage (Category 1)

  • May cause respiratory irritation (Category 3)

Applications in Organic Synthesis

Functional Group Reactivity

Organosilicon compounds containing chloromethyl groups typically serve as versatile synthetic intermediates. The presence of both silyl and chloro functionalities creates compounds with unique reactivity profiles.

Heterocycle Formation

Chloromethyl (trimethylsilyl)methyl sulfide is described as a valuable precursor of thiocarbonyl ylide, which participates in 1,3-dipolar cycloadditions ([3+2] or [3+3]), leading to the formation of S-heterocycles. This reactivity is triggered by fluoride anions from salts such as CsF or N⁺Me₄F⁻ .

The compound demonstrates compatibility with:

  • Aliphatic aldehydes

  • Aryl isothiocyanates

  • Activated four- and five-membered alkenes

Building Blocks in Materials Science

2-(Chloromethyl)allyl-trimethylsilane has been investigated as a building block in organic synthesis. Its structure, containing both chloromethyl and allylic groups, enables participation in various reactions to form complex molecules. Additionally, the compound has been explored in the development of materials with specific properties.

Research Publications and Case Studies

Key Publications

Several publications demonstrate the utility of related organosilicon compounds:

  • "Synthesis of 4-Polyfluoroalkyl-1,3-Dithiolanes via [3+2] Cycloaddition of Thiocarbonyl Ylide to Polyfluoroalkanethioamides" (Mykhaylychenko et al., 2019) - This study explores the formation of dithiolanes through cycloaddition reactions .

  • "Chloromethyl Trimethylsilylmethyl Sulphide as a Parent Thiocarbonyl Ylide Synthon. A Simple Synthesis of Dihydro- and Tetrahydro-Thiophenes" (Hosomi et al., 1986) - This publication describes the use of chloromethyl trimethylsilylmethyl sulfide in heterocycle synthesis .

  • "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]Octanes" (Li et al., 2013) - This research demonstrates applications in creating complex heterocyclic systems relevant to drug discovery .

Synthetic Methodologies

Comparative Analysis of Related Compounds

Structural Relationships

The table below compares key structural features of the related organosilicon compounds:

CompoundKey Functional GroupsStructural Characteristics
2-(Chloromethoxy)ethyltrimethylsilaneChloromethoxy, ethyl, trimethylsilylContains C-O-C linkage with chloromethyl on oxygen
2-(Chloromethyl)-2-propen-1-ylsilaneChloromethyl, allyl, trimethylsilylContains allylic functionality with exocyclic double bond
Chloromethyl (trimethylsilyl)methyl sulfideChloromethyl, sulfide, trimethylsilylContains thioether linkage

Reactivity Patterns

The reactivity of these compounds is largely determined by their functional groups:

  • Chloromethyl groups provide electrophilic reactivity

  • Silyl groups can stabilize adjacent carbanions

  • Unsaturated groups (like allyl) enable addition reactions

  • Thioether linkages facilitate specific heterocycle formations

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